![molecular formula C20H22O4 B134697 (3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one CAS No. 78473-70-8](/img/structure/B134697.png)

(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

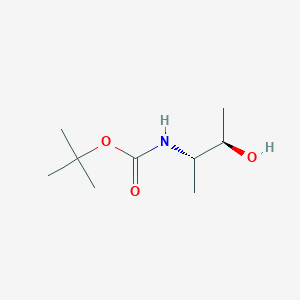

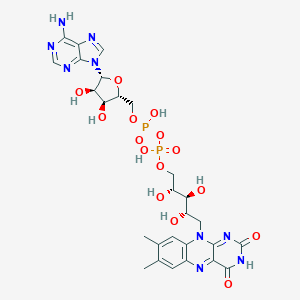

“(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one” is a complex organic compound. It contains an oxolan-2-one (a type of lactone) ring, which is substituted with two (3-methoxyphenyl)methyl groups. These groups consist of a benzene ring (the phenyl part) with a methoxy (-OCH3) group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxolan-2-one ring and the two (3-methoxyphenyl)methyl groups. The 3D structure and conformation could be influenced by factors such as the size and shape of these groups, and their spatial arrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. These properties would depend on factors such as the compound’s molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

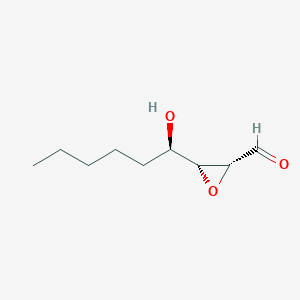

- An emulsion bioreactor has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) from a racemic mixture ([±]MPGM) using the lipase from Serratia marcescens . This bioreactor allows efficient hydrolysis of the substrate, yielding high-purity (-)MPGM. Researchers have investigated the kinetics of the hydrolyzing reaction and purification methods, laying the groundwork for industrial applications.

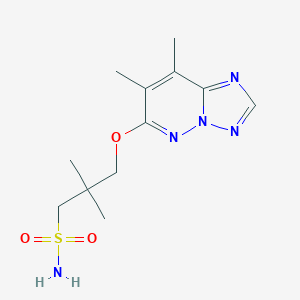

- The synthesis of the title compound from l-threonine involves the participation of β-methallyl chloride amide in the N-alkylation step. 4-Acetoxyazetidinone (2) is a key synthon in the production of carbapenem antibiotics, thienamycin, penems, and monobactams .

Biocatalysis and Enzyme Engineering

Antibiotic Synthesis

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-22-17-7-3-5-14(10-17)9-16-13-24-20(21)19(16)12-15-6-4-8-18(11-15)23-2/h3-8,10-11,16,19H,9,12-13H2,1-2H3/t16-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYSAJZJSSKQCM-APWZRJJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2COC(=O)C2CC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458138 |

Source

|

| Record name | (3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one | |

CAS RN |

78473-70-8 |

Source

|

| Record name | (3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)